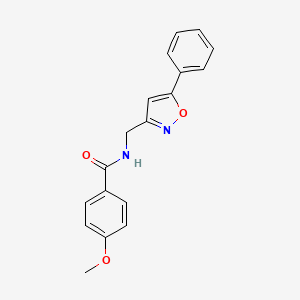![molecular formula C19H25NO4 B2653402 Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate CAS No. 866008-17-5](/img/structure/B2653402.png)
Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ethyl, tert-butyl, and benzyl groups are all alkyl groups, which are derived from alkanes by removing one hydrogen atom .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the hydroxy group could potentially undergo reactions such as esterification or dehydration. The pyridine ring could potentially undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar hydroxy and oxo groups could potentially make this compound more soluble in polar solvents .Applications De Recherche Scientifique
Catalysis and Synthetic Applications
Alkoxycarbonylation of Alkenes
A study describes the development of a palladium catalyst system that allows for the efficient alkoxycarbonylation of challenging olefins to produce esters with excellent yields. This catalytic system could significantly impact chemical manufacturing by providing a practical method for converting a broad spectrum of alkenes into valuable ester products (Dong et al., 2017).
Phosphine-catalyzed [4 + 2] Annulation
Another research highlights a phosphine-catalyzed [4 + 2] annulation reaction, enabling the synthesis of highly functionalized tetrahydropyridines. This method opens new avenues for creating complex nitrogen-containing heterocycles, which are valuable in drug discovery and material science (Zhu et al., 2003).
Material Science and Polymer Research
- Polyester Degradation: Investigations into the thermal and thermo-oxidative degradation of polyesters like poly(ethylene terephthalate) and poly(butylene terephthalate) provide insights into the stability and breakdown of these materials under various conditions. Understanding these degradation mechanisms is crucial for improving polymer recycling processes and designing more durable materials (Botelho et al., 2001).
Medicinal Chemistry and Drug Discovery
- Antimycobacterial Agents: A study on the synthesis of novel tetrahydro-pyridines and pyridines showcases their potential as antimycobacterial agents. Identifying new compounds with activity against Mycobacterium tuberculosis is essential for developing therapies to combat tuberculosis, a major global health challenge (Raju et al., 2010).
Advanced Material Applications
- Electrochromic Conducting Polymers: Research into the electrochemical polymerization of specific monomers, including derivatives related to the ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate structure, for the creation of electrochromic conducting polymers, indicates potential applications in smart windows, displays, and other electronic devices. These materials can change color or transparency in response to electrical stimuli, offering innovative solutions for energy-efficient lighting and privacy (Sotzing et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-[(4-tert-butylphenyl)methyl]-5-hydroxy-6-oxo-2,3-dihydropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-5-24-18(23)15-10-11-20(17(22)16(15)21)12-13-6-8-14(9-7-13)19(2,3)4/h6-9,21H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDPVRRJATTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(CC1)CC2=CC=C(C=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


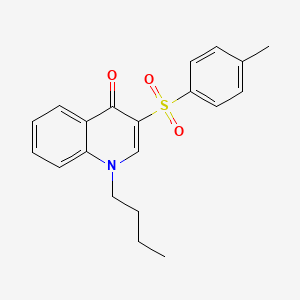
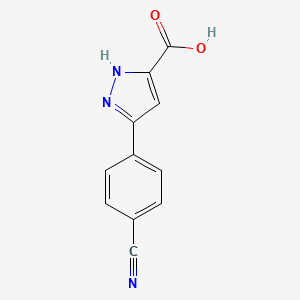
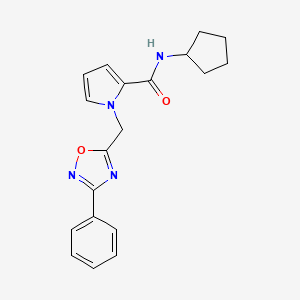

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)


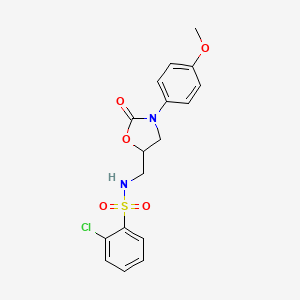
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)

